molecular formula C16H13FN2OS B2466260 N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide CAS No. 477545-46-3

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2466260
CAS No.: 477545-46-3
M. Wt: 300.35
InChI Key: QJSRIVPPATTYJV-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Future Directions

The future research directions could involve further exploration of the antifungal properties of this compound and its derivatives . Additionally, the compound’s interactions with other biological targets could be investigated to uncover potential therapeutic uses.

Preparation Methods

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-ylamine with 3-phenylpropanoic acid or its derivatives under mild conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of essential cellular processes. For example, it has been shown to inhibit photosynthetic electron transport in chloroplasts, affecting the energy production in plant cells . Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls and membranes .

Comparison with Similar Compounds

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide can be compared with other similar benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c17-12-7-8-13-14(10-12)21-16(18-13)19-15(20)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSRIVPPATTYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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